![molecular formula C13H11NO3 B1612790 5-(2-Methoxyphenyl)nicotinic acid CAS No. 893732-61-1](/img/structure/B1612790.png)
5-(2-Methoxyphenyl)nicotinic acid
Overview
Description
5-(2-Methoxyphenyl)nicotinic acid, also known as MPNA or 2-(5-methoxy-2-pyridyl) benzoic acid, is a chemical compound that belongs to the family of nicotinic acid derivatives. It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, and agrochemicals .
Synthesis Analysis
The synthesis of 2-{[(2-hydroxy-5-methoxyphenyl)methylidene]amino} nicotinic acid involves the condensation of o-phenylenediamine and 5-methoxysalicylaldehyde . The product of the reaction was allowed to crystallize from the filtrate left at room temperature of 25°C over two days .
Molecular Structure Analysis
The molecular formula of 5-(2-Methoxyphenyl)nicotinic acid is C13H11NO3 . Its average mass is 229.231 Da and its monoisotopic mass is 229.073898 Da .
Chemical Reactions Analysis
The synthesized complex of 2-{[(2-hydroxy-5-methoxyphenyl)methylidene]amino} nicotinic acid was screened against some microbes to establish its potential antimicrobial activity . The Schiff base exhibited antimicrobial action against all the tested microbes except Candidas albicans isolate .
Scientific Research Applications
1. Treatment of High Blood Fat Levels Nicotinic acid, a derivative of which is “5-(2-Methoxyphenyl)nicotinic acid”, has been used for many years as a co-agent to reduce high levels of fats in the blood . It has a greater ability to raise the concentration of high-density lipoprotein and reduce the risk of heart attacks, atherosclerotic diseases, and high blood pressure diseases associated with kidney disease .
2. Treatment of Pneumonia and Kidney Diseases Nicotinic acid derivatives have shown high efficacy in treating many diseases such as pneumonia and kidney diseases . This suggests that “5-(2-Methoxyphenyl)nicotinic acid” could potentially be used in these areas.
Potential Treatment for Alzheimer’s Disease
Some derivatives of nicotinic acid have proven effective against Alzheimer’s disease . Given the structural similarity, “5-(2-Methoxyphenyl)nicotinic acid” might also have potential applications in this field.
Anti-Inflammatory and Analgesic Applications
2-substituted aryl derived from nicotinic acid, similar to “5-(2-Methoxyphenyl)nicotinic acid”, have shown anti-inflammatory and analgesic efficacy . This suggests that “5-(2-Methoxyphenyl)nicotinic acid” could potentially be used as an anti-inflammatory and analgesic agent.
Antimicrobial Activity
A compound similar to “5-(2-Methoxyphenyl)nicotinic acid”, namely 2-{[(2-hydroxy-5-methoxyphenyl) methylidene]amino} nicotinic acid, was synthesized and showed antimicrobial action against all tested microbes except Candidas albicans isolate . This suggests that “5-(2-Methoxyphenyl)nicotinic acid” might also have antimicrobial properties.
6. Potential Use in the Treatment of Dyslipidemia and Prevention of Cardiovascular Illnesses Novel drugs expressible via the niacin receptor or united receptors, in addition to novel co-medications that inhibit unwanted side effects of niacin, could potentially be inserted as novel therapeutic choices in the curing of dyslipidemia and the forbidding of cardiovascular illnesses . Given that “5-(2-Methoxyphenyl)nicotinic acid” is a derivative of nicotinic acid, it could potentially be used in this context.
Mechanism of Action
Target of Action
5-(2-Methoxyphenyl)nicotinic acid, also known as MPNA, is a derivative of nicotinic acid. It has been found to exhibit antimicrobial action against several bacterial receptors . The primary targets of this compound are likely to be bacterial proteins or enzymes that are essential for the survival and growth of these microbes .
Mode of Action
This interaction could result in the disruption of bacterial cell functions, leading to their death
Biochemical Pathways
This interference could disrupt the normal functioning of the bacteria, leading to their death
Result of Action
The primary result of MPNA’s action is its antimicrobial activity. It has been found to exhibit antimicrobial action against several bacterial strains . . The molecular and cellular effects of MPNA’s action likely involve disruption of essential bacterial processes, leading to bacterial death .
properties
IUPAC Name |
5-(2-methoxyphenyl)pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c1-17-12-5-3-2-4-11(12)9-6-10(13(15)16)8-14-7-9/h2-8H,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHOPLKRRJJNPKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC(=CN=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40602380 | |
Record name | 5-(2-Methoxyphenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40602380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
893732-61-1 | |
Record name | 5-(2-Methoxyphenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40602380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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